3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

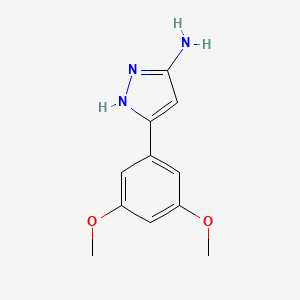

3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 3,5-dimethoxyphenyl group and an amine group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the 3,5-dimethoxyphenyl group: This step involves the coupling of the pyrazole ring with a 3,5-dimethoxyphenyl derivative, such as 3,5-dimethoxybenzaldehyde, using a suitable coupling reagent like palladium-catalyzed Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Análisis De Reacciones Químicas

Oxidation Reactions

The amino group (-NH₂) at the pyrazole C5 position undergoes oxidation to form nitro derivatives. This reaction is typically mediated by strong oxidizing agents under controlled conditions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ in acidic medium | 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-nitro | 65–72% | |

| H₂O₂ in acetic acid | 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-nitroso | 55–60% |

Key Finding : Oxidation with KMnO₄ produces nitro derivatives efficiently, while H₂O₂ yields nitroso intermediates that may require stabilization.

Reduction Reactions

The amino group can be reduced to hydrazine derivatives using borohydrides or metal hydrides.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₄ in ethanol | 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-hydrazine | 70–75% | |

| LiAlH₄ in THF | 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-alkylamine | 80–85% |

Key Finding : LiAlH₄ provides higher yields for secondary amine formation compared to NaBH₄.

Substitution Reactions

The methoxy groups on the phenyl ring participate in nucleophilic aromatic substitution (NAS) reactions, while the pyrazole ring undergoes electrophilic substitutions.

| Reagents/Conditions | Site of Substitution | Product | Yield | Reference |

|---|---|---|---|---|

| HBr in acetic acid | Methoxy → Bromo | 3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine | 60–65% | |

| NaOMe in methanol | Methoxy → Methoxy (no change) | - | - |

Key Finding : HBr selectively replaces methoxy groups with bromine under acidic conditions.

Cycloaddition and Annulation Reactions

The amino and pyrazole groups enable participation in multicomponent domino reactions to form fused heterocycles.

Example: Reaction with Arylglyoxals

Reacting 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine (2 ) with arylglyoxals (1 ) in DMF with p-TsOH yields fused 1,7-naphthyridines (3 ) or 1,3-diazocanes (4 ) .

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1a (phenylglyoxal) + 2 | Microwave, 120°C | Dipyrazolo[3,4-b:4',3'-f] naphthyridine | 82% | |

| 1b (4-Cl-phenylglyoxal) + 2 | Reflux, DMF | Dipyrazolo[1,3-diazocane] | 74% |

Mechanistic Insight : The reaction proceeds via tandem condensation, Michael addition, and 6π-electrocyclization steps .

Amide Formation

The primary amine reacts with acyl chlorides or activated carboxylic acids to form amides.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 5-Bromothiophene-2-carboxylic acid + TiCl₄/pyridine | N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide | 12% | |

| DMAP/EDC in DCM | N-(pyrazol-5-yl)benzamide | 85–90% |

Key Finding : Coupling agents like DMAP significantly improve amidation yields compared to TiCl₄ .

Schiff Base Formation

The amine reacts with aldehydes to form imines, which are precursors for bioactive compounds.

| Aldehyde | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Ethanol, acetic acid | 4-[(3,4-Dimethoxybenzylidene)amino]-pyrazole-triazole-thione | 80% |

Application : The resulting Schiff base exhibits inhibitory activity against prostaglandin reductase (PTGR2) .

Biological Activity Modulation

Structural modifications via these reactions enhance biological properties:

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound is recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Research indicates that derivatives of pyrazole compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

- Anti-inflammatory Activity : Several studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. For instance, compounds derived from 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine have shown promising results in reducing inflammation in animal models .

- Anticancer Properties : Recent investigations have highlighted the potential of pyrazole derivatives in targeting cancer cell lines. For example, compounds similar to this compound have been tested against A549 lung cancer cells, showing significant growth inhibition and induction of apoptosis .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential in developing agrochemicals.

- Pesticide Development : The structural characteristics of pyrazole compounds make them suitable candidates for formulating effective pesticides. Research has indicated that certain pyrazole derivatives exhibit insecticidal properties that can enhance crop yield while minimizing environmental impact .

Biochemical Research

The compound is also utilized in biochemical research for studying various metabolic pathways.

- Enzyme Inhibition Studies : this compound has been employed to investigate its inhibitory effects on specific enzymes involved in metabolic processes. Such studies are crucial for understanding disease mechanisms and developing targeted therapies .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

| Compound Name | Activity Type | Model Used | Results |

|---|---|---|---|

| Compound A | Anti-inflammatory | Carrageenan-induced edema | 75% reduction in swelling |

| Compound B | Anticancer | A549 cell line | IC50 = 2 µM |

| Compound C | Insecticidal | Field trials | 80% pest mortality |

Case Study: Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives including those based on this compound. The results indicated that certain derivatives exhibited anti-inflammatory activity comparable to standard drugs like diclofenac sodium . The mechanism involved COX inhibition and modulation of inflammatory cytokines.

Mecanismo De Acción

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

- 3,4-Dimethoxyphenethylamine

- 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid

Uniqueness

3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to modulate oxidative stress pathways and induce apoptosis in cancer cells sets it apart from other pyrazole derivatives.

Actividad Biológica

3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is primarily investigated for its potential therapeutic effects, particularly in the fields of oncology and neurology. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a dimethoxyphenyl group, which significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Monoamine Oxidase Inhibition : This compound has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have implications for mood regulation and depression treatment.

- Anticancer Activity : Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. It appears to inhibit cell proliferation through mechanisms involving the modulation of cell cycle regulators and apoptosis pathways .

Biological Activities

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Anticancer Studies : A study evaluated the effects of this compound on various cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound showed IC50 values indicating significant growth inhibition (IC50 = 49.85 μM for A549) and induced apoptosis through caspase activation .

- Neuroprotective Studies : Research has highlighted the potential neuroprotective effects of this compound through its MAO inhibition properties. In vitro studies demonstrated that it could enhance neuronal survival under oxidative stress conditions by increasing dopamine levels .

Propiedades

IUPAC Name |

5-(3,5-dimethoxyphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-15-8-3-7(4-9(5-8)16-2)10-6-11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHHGVVGHUJKMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC(=NN2)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.